Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of cyanoacetic acid and contains a bromine and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Amino Derivatives: From the reduction of the nitro group
Substituted Phenyl Derivatives: From nucleophilic substitution reactions
Carboxylic Acids: From hydrolysis of the ester group
Scientific Research Applications
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate involves its reactive functional groups. The cyano and ester groups can participate in nucleophilic addition and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-nitrophenyl)-2-cyanoacetate
- Methyl 2-(4-fluoro-2-nitrophenyl)-2-cyanoacetate
- Methyl 2-(4-iodo-2-nitrophenyl)-2-cyanoacetate
Uniqueness
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with other halogens. The bromine atom’s reactivity and the compound’s overall structure make it a valuable intermediate in the synthesis of various organic molecules.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELIHMNUPKTJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741530 |
Source
|
Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300026-96-3 |
Source
|
Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.